1,1,1-Trichloro-3,5-dimethyloctane
Description
1,1,1-Trichloro-3,5-dimethyloctane is a branched alkane derivative with three chlorine atoms substituted at the first carbon and methyl groups at the third and fifth positions (C1: Cl₃; C3, C5: CH₃).
Properties
Molecular Formula |
C10H19Cl3 |
|---|---|
Molecular Weight |
245.6 g/mol |
IUPAC Name |
1,1,1-trichloro-3,5-dimethyloctane |
InChI |
InChI=1S/C10H19Cl3/c1-4-5-8(2)6-9(3)7-10(11,12)13/h8-9H,4-7H2,1-3H3 |
InChI Key |
LZAZDKLPDKHFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Comparisons:
- 1,1,1-Trichloroethane (CCl₃CH₃): A short-chain chlorinated alkane with high volatility (boiling point: 74.1°C) and significant atmospheric emissions due to its use as a solvent .
- DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): An organochlorine pesticide with aromatic rings, extreme lipophilicity (log P ≈ 6.9), and environmental persistence .
- 1,1,1-Trichloro-3,5-dimethyloctane: The elongated octane chain and branching reduce volatility compared to 1,1,1-trichloroethane, while the trichloromethyl group enhances stability akin to DDT.
Table 1: Physical Properties of Selected Chlorinated Compounds
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) | Log P |
|---|---|---|---|---|
| 1,1,1-Trichloroethane | 133.40 | 74.1 | 100 | 2.49 |
| DDT | 354.49 | 260 (decomposes) | 1.5 × 10⁻⁵ | 6.9 |
| This compound* | 247.62 | ~200–220 (estimated) | <10 (estimated) | ~4.5 |
*Estimated values based on structural analogs and branching effects .
Environmental Behavior and Persistence
- Volatility and Emissions:
- Degradation and Bioaccumulation:
Chemical Reactivity and Stability
- Electron-Withdrawing Effects:
- Meta-substituted trichloroacetamides (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) demonstrate that substituent position influences crystal packing and stability .
- In this compound, the trichloromethyl group’s electron-withdrawing nature may stabilize the molecule against nucleophilic attack, similar to DDT’s trichloromethyl moiety.
- Branching Effects:
- Branching in octane (3,5-dimethyl groups) reduces intermolecular forces compared to linear isomers, lowering melting points and altering solubility.
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